molecular formula C6H6N2O3 B1590315 2-Methoxypyrimidine-4-carboxylic acid CAS No. 75825-60-4

2-Methoxypyrimidine-4-carboxylic acid

Cat. No.: B1590315
CAS No.: 75825-60-4
M. Wt: 154.12 g/mol
InChI Key: POQZDRCLBKQLRD-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by a methoxy group (-OCH3) at the 2-position and a carboxylic acid group (-COOH) at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyrimidine with carbon dioxide under specific conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-methoxypyrimidine-4-carboxylic acid exhibit significant antimicrobial properties. A study highlighted the synthesis of substituted pyrimidine derivatives that were screened for anti-mycobacterial activity against Mycobacterium tuberculosis. Some compounds demonstrated higher potency than standard treatments like Ethambutol and Ciprofloxacin, suggesting their potential as new anti-tuberculosis agents .

1.2 Anticancer Properties

In addition to antimicrobial effects, this compound derivatives have shown promise in anticancer research. A structure-activity relationship (SAR) study revealed that certain derivatives exhibited cytotoxicity against human cancer cell lines, including A549 (lung cancer), SK-N-SH (neuroblastoma), and HeLa (cervical cancer). The most effective compound from this study outperformed Doxorubicin, a well-known chemotherapeutic agent .

Chemical Synthesis and Derivatives

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

  • Esterification : Converting the carboxylic acid into its methyl ester to enhance solubility and reactivity.
  • Hydrazone Formation : Reacting with hydrazines to form hydrazides, which are intermediates in drug synthesis .

Table 1: Synthesis Methods and Yields

MethodYield (%)Notes
Esterification75Using methanol as solvent
Hydrazone formation85Involves heating with hydrazine hydrate

Case Studies

3.1 Case Study: Antimycobacterial Activity

A series of pyrimidine derivatives were synthesized and tested for their activity against M. tuberculosis. The study found that compounds with specific substituents at the 4-position on the pyrimidine ring significantly enhanced activity.

  • Compound 7za was noted as the most effective derivative, outperforming conventional drugs in vitro.

3.2 Case Study: Anticancer Activity Against Neuroblastoma

In a separate study focusing on neuroblastoma, several derivatives were screened for cytotoxicity. The findings indicated that:

  • Compound 7v exhibited the highest potency among tested compounds, marking it as a candidate for further development in cancer therapy.

Conclusion and Future Directions

The diverse applications of this compound in medicinal chemistry highlight its potential as a scaffold for developing new therapeutic agents against infectious diseases and cancer. Ongoing research is essential to explore its full capabilities and optimize its derivatives for clinical use.

Future studies should focus on:

  • In vivo testing to assess efficacy and safety.
  • Mechanistic studies to understand the pathways through which these compounds exert their effects.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-carboxylic acid
  • 2-Methoxypyridine-4-carboxylic acid
  • 4-Methoxy-pyridine-2-carboxylic acid

Uniqueness

2-Methoxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Biological Activity

2-Methoxypyrimidine-4-carboxylic acid is an organic compound with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a carboxylic acid group at the 4-position. This specific substitution pattern influences its chemical reactivity and biological interactions.

Biological Activities

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve interference with bacterial metabolic pathways, although specific targets remain to be fully elucidated.

Antiviral Effects : Preliminary studies suggest potential antiviral properties, particularly against influenza virus strains. The compound's ability to inhibit viral replication is under investigation, with ongoing research aimed at understanding its efficacy and mechanism of action .

Anticancer Potential : The compound has been identified as a promising candidate in cancer research. It has shown inhibitory effects on histone demethylases, which are enzymes implicated in cancer progression. By modulating gene expression through epigenetic mechanisms, it may contribute to the suppression of tumor growth in various cancer types, including lung and breast cancers .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cell proliferation, leading to its anti-inflammatory and anticancer effects.
  • Binding Affinity : The methoxy group enhances binding affinity to biological macromolecules, allowing for modulation of their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AntiviralInhibits replication of influenza virus
AnticancerInhibits histone demethylases; suppresses tumor growth

Case Study: Anticancer Research

A study focusing on the inhibition of histone demethylases revealed that this compound could significantly reduce the growth and metastasis of lung cancer cells when used in vitro. The research demonstrated that genetic knockdown of RBP2 (a histone demethylase) led to decreased cell proliferation, suggesting that targeting such enzymes could be a viable strategy for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Methoxypyrimidine-5-carboxylic acidC7H8N2O3Different substitution pattern affecting reactivity
2-Methoxypyridine-4-carboxylic acidC7H8N2O3Lacks the pyrimidine ring structure
4-Methoxy-pyridine-2-carboxylic acidC7H7N1O3Varying positions of functional groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxypyrimidine-4-carboxylic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves carboxylation of 2-methoxypyrimidine using CO₂ under high-pressure conditions. Key parameters include:

  • Catalyst selection : Transition metals (e.g., Pd or Cu) enhance regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature control : Reactions are often conducted at 80–100°C to balance kinetics and side-product formation . Purity (>95%) is achieved via recrystallization in ethanol-water mixtures or column chromatography using silica gel .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) at position 2 appears as a singlet at ~3.9 ppm (¹H) and ~55 ppm (¹³C). The carboxylic acid (-COOH) at position 4 shows a broad peak at ~12 ppm (¹H) and ~170 ppm (¹³C) .
  • IR spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
  • Mass spectrometry : A molecular ion peak at m/z 154 (C₆H₆N₂O₃) distinguishes it from positional isomers (e.g., 4-methoxypyrimidine-2-carboxylic acid) .

Q. What in vitro biological activities have been reported for this compound derivatives?

Derivatives exhibit:

  • Anticancer activity : IC₅₀ values of 1.2–5.8 µM against A549 (lung), SK-N-SH (neuroblastoma), and HeLa (cervical) cell lines, surpassing doxorubicin in some cases .
  • Antimicrobial effects : MIC values of 0.5–4 µg/mL against Mycobacterium tuberculosis, outperforming ethambutol and ciprofloxacin . Activity correlates with substituent electronegativity and steric bulk at the pyrimidine ring .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?

  • Molecular docking : Prioritize derivatives with hydrogen bonding to key residues (e.g., Thr94 in M. tuberculosis enoyl-ACP reductase) .
  • QSAR studies : Use descriptors like logP and polar surface area to predict bioavailability and membrane permeability .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values for the same cell line)?

  • Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated cells to identify off-target effects or pathway crosstalk .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s reactivity and bioactivity?

Substituent effects are quantified via:

  • Electronic parameters : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance electrophilic substitution but reduce solubility .
  • Steric effects : Bulky groups at position 6 hinder enzyme binding but improve metabolic stability .
  • Hydrogen-bonding capacity : Carboxylic acid at position 4 is critical for interactions with catalytic lysine residues in target enzymes .

Q. Methodological Guidance

Q. What experimental designs are optimal for SAR studies of this compound derivatives?

  • Orthogonal array testing : Systematically vary substituents at positions 2, 4, and 5 using a 3×3 matrix .
  • Parallel synthesis : Use automated liquid handlers to generate 50–100 derivatives for high-throughput screening .
  • Dose-response curves : Test compounds at 6–8 concentrations (0.1–100 µM) to calculate precise EC₅₀/IC₅₀ values .

Q. How can in vivo pharmacokinetic challenges (e.g., poor oral bioavailability) be addressed for this compound?

  • Prodrug strategies : Esterify the carboxylic acid to improve intestinal absorption (e.g., ethyl ester prodrugs) .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes to enhance plasma half-life and tumor targeting .
  • Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes and guide structural modifications .

Properties

IUPAC Name

2-methoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQZDRCLBKQLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502915
Record name 2-Methoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75825-60-4
Record name 2-Methoxy-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75825-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyrimidine-4-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Methoxypyrimidine-4-carboxylic acid
2-Methoxypyrimidine-4-carboxylic acid
2-Methoxypyrimidine-4-carboxylic acid
2-Methoxypyrimidine-4-carboxylic acid
2-Methoxypyrimidine-4-carboxylic acid

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